![molecular formula C8H9N3 B2534009 1,3-二甲基-1H-吡唑并[3,4-c]吡啶 CAS No. 1706459-20-2](/img/structure/B2534009.png)

1,3-二甲基-1H-吡唑并[3,4-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

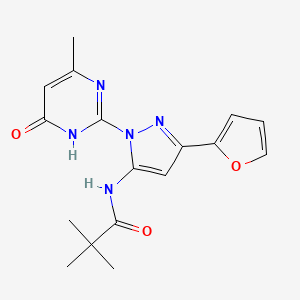

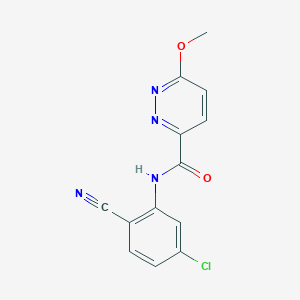

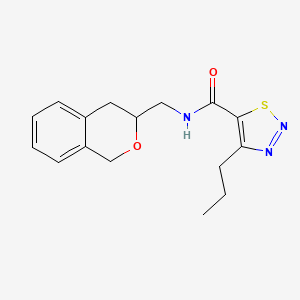

1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound . It is a part of the pyrazolopyridine family, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds have been of interest due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system . The methods have their advantages and drawbacks .科学研究应用

合成方法

近年来,1H-吡唑并[3,4-b]吡啶衍生物的合成一直是研究的热点 . 合成方法根据构建吡唑并吡啶体系的方法进行系统化 . 这包括2017年至2021年报道的策略和方法 .

生物医学应用

1H-吡唑并[3,4-b]吡啶在超过5500篇文献中被描述,包括2400项专利 . 它们因与嘌呤碱基腺嘌呤和鸟嘌呤的相似性而引起了药物化学家的兴趣 .

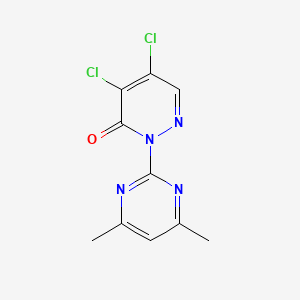

抗癌活性

一些新合成的化合物已通过体外细胞毒性试验评估其对人乳腺癌细胞系(MCF7)的活性,以阿霉素为参照药物 . 其中一些化合物对其余评估的细胞系表现出良好的细胞毒活性,IC50值介于0.7至7.5 μM之间 .

生物活性

与吡唑并吡啶相关的1,3,4-噻二唑衍生物已因其广泛的生物活性而得到研究 . 这些活性包括抗菌、抗真菌、抗结核、抗乙型肝炎病毒、抗利什曼原虫、抗炎、镇痛、中枢神经抑制剂、抗癌、抗氧化、抗糖尿病、杀螺、降压、利尿、镇痛、抗菌、抗结核和抗惊厥活性 .

作用机制

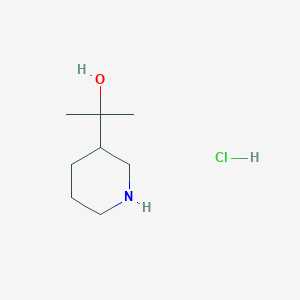

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines have been associated with a variety of biological activities, which suggests they may interact with multiple targets .

Mode of Action

Compounds with a similar pyrazolo[3,4-b]pyridine structure have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes .

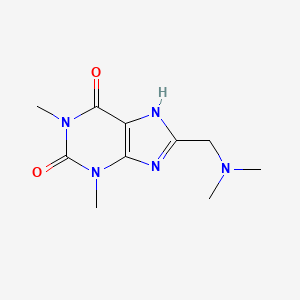

Biochemical Pathways

Given the diverse biological activities associated with pyrazolo[3,4-b]pyridines, it is likely that multiple pathways could be affected .

Result of Action

Compounds with a similar pyrazolo[3,4-b]pyridine structure have been associated with a variety of biological activities .

属性

IUPAC Name |

1,3-dimethylpyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-7-3-4-9-5-8(7)11(2)10-6/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCXTJREXXIORX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CN=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2533926.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2533927.png)

![1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2533931.png)

![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B2533933.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-fluorobenzamide](/img/structure/B2533940.png)

![5-(4-chlorophenyl)-2-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2533944.png)

![3-amino-N-(3-aminopropyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide](/img/structure/B2533945.png)